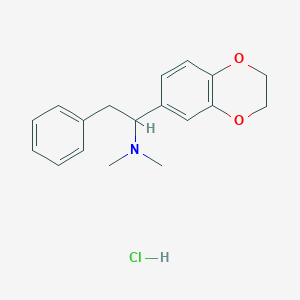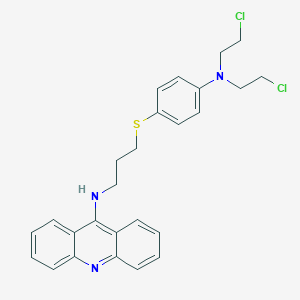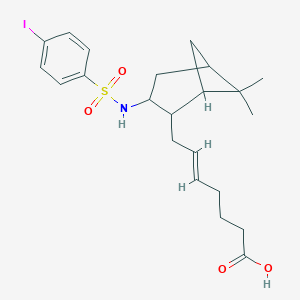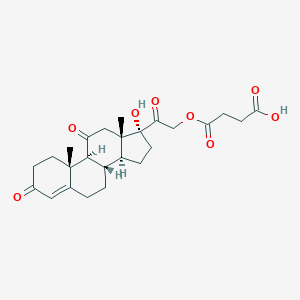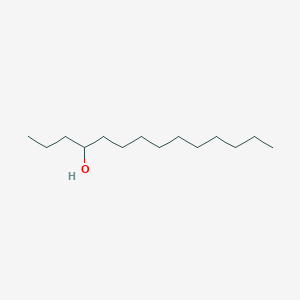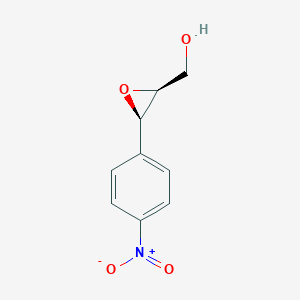
(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol typically involves the reaction of an appropriate epoxide precursor with a nitrophenyl derivative. The reaction conditions often require the use of a strong base to facilitate the opening of the oxirane ring and subsequent formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S,3S)-(-)-3-(4-Nitrophenyl)glycidol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and interactions.
類似化合物との比較
- Oxiranemethanol, 3-(4-methylphenyl)-, trans-(-)-
- Oxiranemethanol, 3-(4-chlorophenyl)-, trans-(-)-
- Oxiranemethanol, 3-(4-bromophenyl)-, trans-(-)-
Comparison: (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methyl, chloro, and bromo analogs. The nitro group can participate in redox reactions and influence the compound’s interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
1885-07-0 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
[(2S,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChIキー |
TVWSYFXHQPGITR-DTWKUNHWSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)CO)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
| 1885-07-0 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


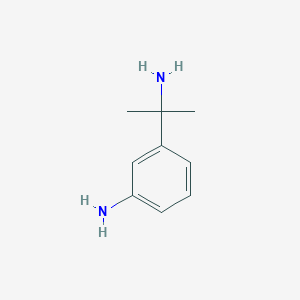
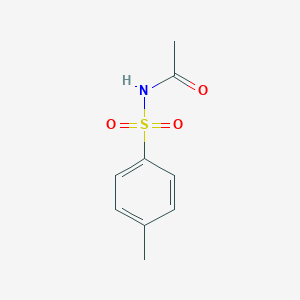

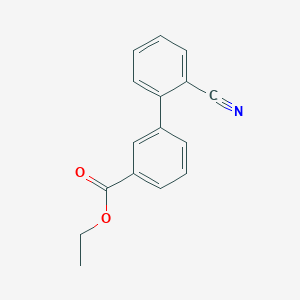
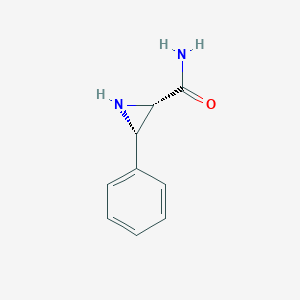
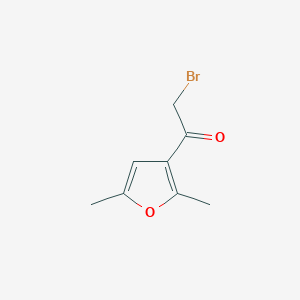
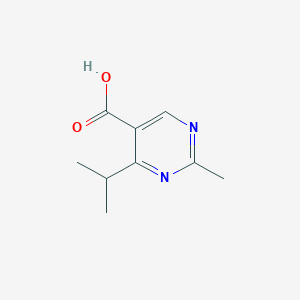
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
